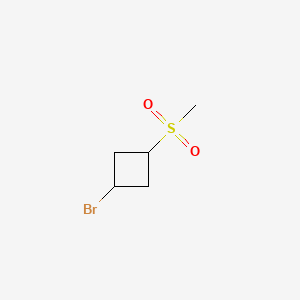
(1r,3r)-1-Bromo-3-methanesulfonylcyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,3r)-1-Bromo-3-methanesulfonylcyclobutane is a chiral compound with significant interest in organic chemistry due to its unique structure and reactivity. This compound features a cyclobutane ring substituted with a bromine atom and a methanesulfonyl group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-1-Bromo-3-methanesulfonylcyclobutane typically involves the bromination of a suitable cyclobutane precursor followed by the introduction of the methanesulfonyl group. One common method is the bromination of cyclobutane using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The resulting bromo-cyclobutane can then be treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
(1r,3r)-1-Bromo-3-methanesulfonylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclobutene derivatives.
Oxidation and Reduction: The methanesulfonyl group can be oxidized to sulfonic acids or reduced to sulfides.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido-cyclobutane, thiol-cyclobutane, or alkoxy-cyclobutane derivatives.
Elimination: Formation of cyclobutene derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides.
Scientific Research Applications
(1r,3r)-1-Bromo-3-methanesulfonylcyclobutane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its role in the synthesis of pharmaceutical agents and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1r,3r)-1-Bromo-3-methanesulfonylcyclobutane involves its reactivity towards nucleophiles and electrophiles. The bromine atom and methanesulfonyl group provide sites for chemical modifications, allowing the compound to participate in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
(1r,3r)-1-Bromo-3-methanesulfonylcyclopentane: A similar compound with a five-membered ring.
(1r,3r)-1-Bromo-3-methanesulfonylcyclohexane: A similar compound with a six-membered ring.
(1r,3r)-1-Bromo-3-methanesulfonylcycloheptane: A similar compound with a seven-membered ring.
Uniqueness
(1r,3r)-1-Bromo-3-methanesulfonylcyclobutane is unique due to its four-membered ring structure, which imparts distinct reactivity and steric properties compared to its larger ring analogs. This uniqueness makes it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C5H9BrO2S |
|---|---|
Molecular Weight |
213.10 g/mol |
IUPAC Name |
1-bromo-3-methylsulfonylcyclobutane |
InChI |
InChI=1S/C5H9BrO2S/c1-9(7,8)5-2-4(6)3-5/h4-5H,2-3H2,1H3 |
InChI Key |
ZDLQDPBFXBLZPN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CC(C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















